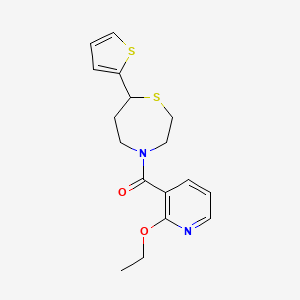

(2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-2-21-16-13(5-3-8-18-16)17(20)19-9-7-15(23-12-10-19)14-6-4-11-22-14/h3-6,8,11,15H,2,7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGBZKCGQGOHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxypyridine, thiophene, and 1,4-thiazepane.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazepane rings.

Reduction: Reduction reactions can modify the functional groups on the pyridine and thiophene rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Conversion of ketone groups to alcohols.

Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives featuring thiophene and thiazepane moieties exhibit selective inhibitory activity against cancer cell lines. For instance, compounds that incorporate similar structural elements have shown promising results in targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammation and cancer progression .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer and inflammatory pathways. The mPGES-1 enzyme is a notable target due to its role in the biosynthesis of prostaglandin E2, which is implicated in various pathological conditions, including cancer and arthritis . Compounds derived from this structure have demonstrated low micromolar IC50 values, indicating strong inhibitory potential.

Biological Research

1. Mechanistic Studies

The compound's structural characteristics allow for detailed mechanistic studies in biological systems. By employing in silico modeling and synthesis pipelines, researchers can explore how modifications to the compound affect its biological activity. Such studies are crucial for understanding the structure-activity relationship (SAR) and optimizing the compound for therapeutic applications .

2. Cellular Impact Assessment

Research has shown that compounds similar to (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can induce cell cycle arrest and apoptosis in cancer cell lines. For example, one study reported that a related compound caused significant increases in the subG0/G1 phase of the cell cycle after prolonged exposure, suggesting its potential as an anticancer therapeutic .

Material Science

1. Synthesis of Novel Materials

The unique chemical structure of this compound lends itself to the synthesis of novel materials with specific properties. For instance, incorporating thiophene and thiazepane groups can lead to materials with enhanced electronic or optical properties, suitable for applications in organic electronics or photonic devices .

2. Crystal Structure Analysis

Crystal structure studies provide insights into the molecular arrangement and interactions within solid-state forms of the compound. Such analyses can inform the development of new materials with tailored properties for various applications, including drug delivery systems and sensors .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Di Micco et al., 2021 | Identified mPGES-1 inhibitors derived from thiophene compounds | Potential for developing targeted cancer therapies |

| Abdel-Wahab et al., 2024 | Synthesized novel heterocycles with anticancer properties | Insights into structure-activity relationships for drug design |

| Akitake et al., 2013 | Investigated prostaglandin synthesis pathways | Highlighted the role of mPGES-1 in inflammation-related diseases |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine and thiophene rings can engage in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds (from evidence) highlight key similarities and differences:

Analytical Data Comparison

*Note: Theoretical values estimated based on molecular formula (C₁₉H₂₀N₂O₂S₂).

Research Implications and Limitations

- Gaps: No direct biological data were found in the evidence; comparisons rely on structural analogs. Synthesis protocols for the target remain speculative.

- Future Directions : Experimental validation of bioactivity (e.g., enzyme inhibition assays) and optimization of synthetic routes (e.g., leveraging methods from ).

Biological Activity

The compound (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure consists of a pyridine ring, a thiazepane ring, and a thiophene moiety, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of pyridine and thiazepane exhibit significant anticancer activity. The compound has been studied for its effects on cell proliferation and apoptosis in cancer cells. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. The compound has shown potential in reducing inflammatory markers in cellular models, suggesting it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment .

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.

- Membrane Disruption : Interaction with microbial membranes resulting in increased permeability.

- Cytokine Modulation : Inhibition of inflammatory cytokine production through NF-kB pathway suppression.

Data Summary Table

| Activity | Mechanism | Case Study Findings |

|---|---|---|

| Anticancer | Induction of apoptosis | Reduced viability in MCF-7 cells |

| Antimicrobial | Membrane disruption | MIC of 32 µg/mL against S. aureus |

| Anti-inflammatory | Cytokine modulation | Decreased TNF-alpha levels in treated models |

Q & A

Q. What synthetic routes are optimal for preparing (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : A two-step approach is commonly employed: (i) Nucleophilic substitution to form the thiazepane ring via cyclization of 7-(thiophen-2-yl)-1,4-thiazepane precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF) . (ii) Coupling reaction between the thiazepane intermediate and 2-ethoxypyridine-3-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization may require temperature control (0–5°C for exothermic steps) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene and ethoxypyridine moieties (e.g., δ 1.4 ppm for ethoxy CH₃; aromatic protons between δ 6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities.

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer : Conduct stress testing:

- Thermal Stability : Heat samples at 40–60°C for 48 hours in DMSO or PBS (pH 7.4); analyze degradation via HPLC .

- Photolytic Stability : Expose to UV light (254 nm) for 24 hours; monitor for thiophene ring oxidation or ethoxy group cleavage .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazepane and thiophene moieties?

- Methodological Answer :

- Thiophene Modifications : Replace thiophen-2-yl with substituted thiophenes (e.g., 3-methylthiophene) to evaluate steric/electronic effects on receptor binding. Use Suzuki-Miyaura coupling for regioselective functionalization .

- Thiazepane Ring Optimization : Introduce substituents at the 7-position (e.g., aryl groups) to modulate lipophilicity. Assess conformational flexibility via X-ray crystallography or molecular dynamics simulations .

Q. How can in vitro models evaluate the compound’s biological activity and toxicity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells; correlate IC₅₀ values with structural features .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. What experimental designs resolve contradictions in reported reactivity or biological data?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, inert atmosphere) to address variability in synthetic yields .

- Orthogonal Assays : Validate biological activity using both cell-free (e.g., SPR binding) and cell-based assays to rule out off-target effects .

Q. How can degradation products be identified and mitigated during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (3% H₂O₂) conditions; characterize products via HRMS and 2D NMR .

- Storage Recommendations : Store lyophilized at -20°C under argon; avoid aqueous solutions >24 hours to prevent hydrolysis of the methanone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.